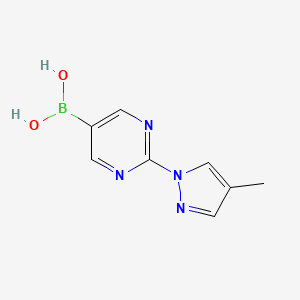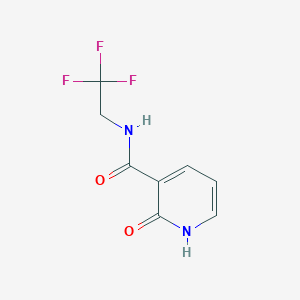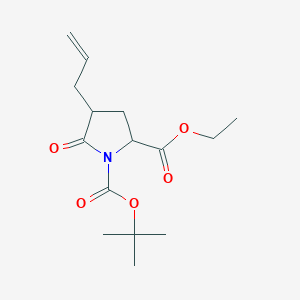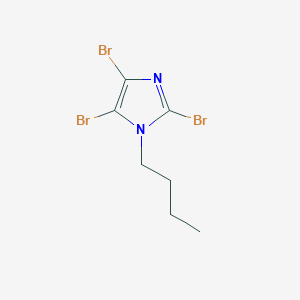
5-Bromo-2-(thiazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring. The presence of bromine at the 5-position of the pyridine ring and the thiazole ring at the 2-position makes this compound unique. It is used in various fields of scientific research due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1,3-thiazol-2-yl)pyridine typically involves the bromination of 2-(1,3-thiazol-2-yl)pyridine. One common method is the reaction of 2-(1,3-thiazol-2-yl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-bromo-2-(1,3-thiazol-2-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
5-bromo-2-(1,3-thiazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
科学的研究の応用
5-bromo-2-(1,3-thiazol-2-yl)pyridine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-2-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(1,3-thiazol-2-yl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-chloro-2-(1,3-thiazol-2-yl)pyridine: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
5-iodo-2-(1,3-thiazol-2-yl)pyridine: Contains iodine, which can lead to different substitution patterns and reactivity.
Uniqueness
5-bromo-2-(1,3-thiazol-2-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research.
特性
分子式 |
C8H5BrN2S |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-6-1-2-7(11-5-6)8-10-3-4-12-8/h1-5H |
InChIキー |
OTZDZBUMHGLXGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-Hydroxy-1-(methylamino)ethyl]phenol](/img/structure/B14091171.png)
![5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14091177.png)
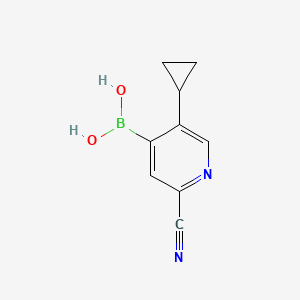
![1-(3-Hydroxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091186.png)
![2-Iodopyrazolo[1,5-a]pyridine](/img/structure/B14091193.png)
![8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14091194.png)
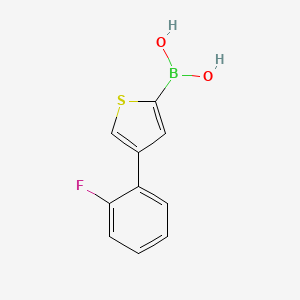
![2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14091213.png)
